BenchChemオンラインストアへようこそ!

A-317491

P2X receptor pharmacology Selectivity profiling Pain target validation

A-317491 is the original, first-in-class non-nucleotide P2X3/P2X2/3 antagonist (hP2X2/3 Ki=9 nM, hP2X3 Ki=22 nM) and remains the gold standard for preclinical pain target validation. Its >1000-fold selectivity against other P2X receptors and ligand-gated ion channels ensures unambiguous functional readouts. Only the S-enantiomer (A-317491, not A-317344) is active. Substitution with nucleotide-based antagonists (e.g., TNP-ATP) or later-generation allosteric P2X3 blockers introduces selectivity and binding-mode confounds. Procure A-317491 and the inactive R-enantiomer negative control (A-317344) for rigorous in vivo pain model validation.

Molecular Formula C33H27NO8
Molecular Weight 565.6 g/mol
CAS No. 475205-49-3
Cat. No. B1664225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-317491
CAS475205-49-3
SynonymsA-317491;  A317491;  A 317491
Molecular FormulaC33H27NO8
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1
InChIKeyVQGBOYBIENNKMI-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-317491: A Potent, Selective, and Well-Characterized P2X3/P2X2/3 Antagonist for Pain and Sensory Neuroscience Research


A-317491 (CAS 475205-49-3) is a first-in-class, non-nucleotide, small-molecule antagonist with high affinity and selectivity for homomeric P2X3 and heteromeric P2X2/3 purinergic receptors [1]. These ligand-gated ion channels are activated by extracellular ATP and are highly localized on sensory afferent nerves, playing a critical role in nociceptive signal transmission [2]. As the original tool compound that enabled pharmacological validation of these receptors as targets for chronic inflammatory and neuropathic pain, A-317491 remains a gold-standard reference compound in preclinical pain research despite limitations in oral bioavailability and CNS penetration [1].

Why Generic P2X3 Antagonist Substitution Fails: The Critical Importance of Selectivity and Non-Nucleotide Structure in A-317491


The substitution of A-317491 with other P2X3 antagonists or P2X receptor ligands is scientifically unsound due to critical differences in selectivity, binding mode, and in vivo validation profile. Unlike nucleotide-based antagonists (e.g., TNP-ATP, PPADS) which exhibit broad-spectrum P2X receptor blockade and off-target activity, A-317491 is a non-nucleotide molecule with high selectivity (>1000-fold over other P2X receptors) that enables specific interrogation of P2X3 and P2X2/3 receptor function [1]. Furthermore, stereospecificity is essential: the R-enantiomer (A-317344) is significantly less active, demonstrating that the specific 3D conformation of A-317491 is required for target engagement [1]. While newer-generation P2X3 antagonists such as gefapixant (AF-219) and AF-353 have been developed with improved oral bioavailability, they exhibit distinct pharmacological profiles, including allosteric versus orthosteric binding mechanisms, different receptor subunit selectivity ratios, and disparate in vivo efficacy patterns that preclude simple substitution without extensive re-validation [2].

A-317491: Quantitative Evidence for Differential Target Engagement, Selectivity, and In Vivo Efficacy


Subtype Selectivity of A-317491 vs. Broad-Spectrum P2X Antagonists

A-317491 demonstrates high selectivity for P2X3 and P2X2/3 receptors over other P2X family members, a critical differentiator from nucleotide-based antagonists like TNP-ATP and PPADS. In recombinant human receptor assays, A-317491 shows no detectable activity at P2X1, P2X2, P2X4, and P2X7 receptors with pIC50 values <4.7 (equivalent to IC50 >20 μM) [1]. In contrast, TNP-ATP is a potent but non-selective P2X antagonist (IC50 values: 1 nM for P2X3, 7 nM for P2X2/3), and PPADS shows broad P2X inhibition (IC50 ≈1 μM across multiple subtypes) [2]. This >1000-fold selectivity window for A-317491 enables specific pharmacological dissection of P2X3-containing channels without confounding off-target P2X receptor effects [1].

P2X receptor pharmacology Selectivity profiling Pain target validation

Stereospecific Target Engagement: A-317491 vs. Inactive R-Enantiomer A-317344

The biological activity of A-317491 is stereospecific, providing a built-in negative control compound for experimental design. The R-enantiomer (A-317344) is significantly less active at both recombinant and native P2X3-containing receptors. In functional calcium flux assays, A-317344 showed markedly reduced potency compared to A-317491 [1]. Critically, this stereospecificity translates to in vivo efficacy: A-317491 dose-dependently reduced complete Freund's adjuvant-induced thermal hyperalgesia (ED50 = 30 μmol/kg s.c.) and was potent in chronic nerve constriction injury models (ED50 = 10-15 μmol/kg s.c.), whereas the R-enantiomer A-317344 was inactive in these chronic pain models [1].

Stereospecific pharmacology Chirality P2X3 antagonism

Differential Efficacy: A-317491 is Selective for Chronic Pain Models vs. Acute, Postoperative, and Visceral Pain

A-317491 exhibits a distinct efficacy profile that differentiates it from broad-spectrum analgesics and other P2X3 antagonists. It is highly effective in preclinical models of chronic inflammatory and neuropathic pain but is ineffective in models of acute, postoperative, and visceral pain [1]. Specifically, A-317491 demonstrated an ED50 of 30 μmol/kg s.c. in the CFA model of chronic inflammatory thermal hyperalgesia and ED50 values of 10-15 μmol/kg s.c. in the chronic constriction injury (CCI) model of neuropathic pain (both thermal hyperalgesia and mechanical allodynia) [1]. In contrast, it was ineffective (ED50 >100 μmol/kg s.c.) in models of acute pain, postoperative pain, and visceral pain [1]. This contrasts with newer clinical candidates like gefapixant (AF-219), which show broader efficacy across acute and chronic cough but have different pain efficacy profiles [2].

Chronic pain Neuropathic pain Inflammatory pain In vivo pharmacology

Route-Dependent Efficacy and Spinal vs. Peripheral Contributions

Direct comparative studies of intrathecal (i.t.) vs. intraplantar (i.pl.) administration reveal that A-317491 exerts antinociceptive effects through both spinal and peripheral P2X3/P2X2/3 receptors, but with differential potency depending on the pain model. In the CFA model of chronic inflammatory pain, i.t. administration (ED50=30 nmol) was 10-fold more potent than i.pl. administration (ED50=300 nmol) [1]. In neuropathic pain models (CCI and L5-L6 nerve ligation), i.t. A-317491 attenuated mechanical allodynia with an ED50 of 10 nmol, whereas i.pl. administration was ineffective [1]. This pattern suggests that spinal P2X3/P2X2/3 receptors play a more dominant role in neuropathic allodynia, while both spinal and peripheral receptors contribute to inflammatory hyperalgesia [1].

Intrathecal administration Spinal analgesia Neuropathic pain Route of administration

In Vitro Target Engagement: High-Affinity Binding and Functional Blockade

A-317491 exhibits high-affinity binding to P2X3-containing receptors that is quantitatively distinct from other P2X3 antagonists. Using [3H]A-317491, the compound was shown to specifically label high-affinity recognition sites on recombinant human P2X2/3 receptors with a Kd of 0.9 nM and on P2X3 receptors with a Kd of 9 nM [1]. This high-affinity binding translates to potent functional blockade: A-317491 inhibits recombinant human P2X3 and P2X2/3 receptor-mediated calcium flux with Ki values of 22 nM and 9 nM, respectively, and blocks native dorsal root ganglion (DRG) currents with an IC50 of 15 nM [2]. In comparison, gefapixant (AF-219) shows IC50 values of ~30 nM for hP2X3 and 100-250 nM for hP2X2/3, indicating a different subunit selectivity ratio [3].

Radioligand binding P2X3 receptor affinity Calcium flux inhibition

Optimal Research and Preclinical Application Scenarios for A-317491


Mechanistic Studies of P2X3 vs. P2X2/3 Receptor Contributions in Chronic Pain Models

Utilize A-317491 in rodent models of chronic inflammatory (e.g., complete Freund's adjuvant) and neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation) to dissect the specific roles of P2X3-containing receptors in chronic nociceptive signaling. The compound's demonstrated efficacy in these models (ED50=10-30 μmol/kg s.c.) and its stereospecificity (use A-317344 as negative control) provide a validated platform for target validation studies [1]. Route-dependent dosing (intrathecal ED50=10-30 nmol vs. intraplantar ED50=300 nmol) allows spatial separation of spinal vs. peripheral receptor contributions [2].

Selectivity Profiling and Off-Target Risk Assessment for P2X Receptor Pharmacology

Employ A-317491 as a reference standard for assessing P2X receptor selectivity in screening assays. Its high selectivity for P2X3/P2X2/3 (Ki=9-92 nM) over other P2X family members (IC50 >10 μM, >1000-fold window) and over other neurotransmitter receptors, ion channels, and enzymes [3] makes it an ideal comparator when evaluating novel P2X3 antagonists. Use alongside non-selective antagonists like TNP-ATP or PPADS to quantify selectivity improvements of new chemical entities.

Radioligand Binding Studies and Receptor Occupancy Assays

Use tritiated [3H]A-317491 for specific, high-affinity labeling of P2X2/3 (Kd=0.9 nM) and P2X3 (Kd=9 nM) receptors in membrane preparations from recombinant cell lines or native tissues [4]. This radioligand enables receptor occupancy studies, competitive binding assays to characterize novel P2X3 antagonists, and autoradiographic localization of P2X3-containing receptors in tissue sections.

Chronic Pain Target Validation Studies Requiring Metabolic Stability

Leverage A-317491's favorable subcutaneous pharmacokinetic profile (≈80% bioavailability, plasma half-life of 7.38-11 h in rats) for sustained target engagement in chronic dosing paradigms where oral administration is not required [5]. The compound's resistance to metabolic degradation and established safety profile in preclinical models (no cardiovascular or CNS side effects at antinociceptive doses) make it suitable for long-term in vivo studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-317491

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.